5-benzyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine
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Overview
Description
5-Benzyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the quinazoline derivatives family, known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline, is synthesized from anthranilic acid . Various catalysts and solvents, such as DABCO-based ionic liquids, have been employed to facilitate these reactions under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing reaction time and cost. Techniques such as microwave irradiation and solvent-free conditions have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis.
Oxidation and Reduction: These reactions can modify the functional groups attached to the quinazoline ring.
Substitution Reactions: Various aryl amines can be substituted to produce different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include aryl amines, anthranilic acid, and DABCO-based ionic liquids . Reaction conditions often involve mild temperatures and the use of eco-friendly catalysts to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions are various N-substituted derivatives of this compound, each exhibiting unique biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-benzyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, its anti-HIV activity is attributed to its ability to inhibit the replication of the virus by targeting viral enzymes . Similarly, its antimicrobial properties are linked to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline
Uniqueness
5-Benzyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine stands out due to its unique benzyl substitution, which enhances its biological activity compared to other similar compounds . This substitution also allows for greater versatility in synthesizing various derivatives with distinct pharmacological properties .
Properties
IUPAC Name |
5-benzyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c17-16-19-15-12-8-4-5-9-13(12)18-14(21(15)20-16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTJNTGWXNFMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C4=NC(=NN24)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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